molecular formula C16H14N2O2S B2946757 N-(6-methoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide CAS No. 1207019-83-7

N-(6-methoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2946757
CAS No.: 1207019-83-7
M. Wt: 298.36
InChI Key: NNILOGJHKMWTDM-UHFFFAOYSA-N
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Description

N-(6-methoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide is an organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxyquinoline and 2-thiophen-2-ylacetic acid.

    Amidation Reaction: The 6-methoxyquinoline is reacted with 2-thiophen-2-ylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions, such as:

    Solvent Selection: Using solvents like dichloromethane or dimethylformamide to enhance reaction efficiency.

    Catalysts: Employing catalysts to increase the reaction rate and yield.

    Automation: Utilizing automated reactors for large-scale synthesis to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce the corresponding amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-methoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Affecting Cellular Pathways: Influencing cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxyquinolin-8-yl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a thiophene group.

    N-(6-methoxyquinolin-8-yl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-(6-methoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide is unique due to the presence of both the quinoline and thiophene moieties, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-20-12-8-11-4-2-6-17-16(11)14(9-12)18-15(19)10-13-5-3-7-21-13/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNILOGJHKMWTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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